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Compound of Interest

Compound Name: MDL-800

Cat. No.: B608947 Get Quote

COMPOUND AT A GLANCE

Identifier MDL-800

Type Small Molecule Allosteric Activator

Primary Target Sirtuin 6 (SIRT6)

Chemical Formula C₂₁H₁₆BrCl₂FN₂O₆S₂

Molecular Weight 626.3 g/mol

CAS Number 2275619-53-7

Introduction
MDL-800 is a first-in-class, selective, and cell-permeable allosteric activator of Sirtuin 6

(SIRT6), an NAD⁺-dependent deacetylase. SIRT6 is a critical regulator of various cellular

processes, including DNA repair, metabolism, inflammation, and aging. The dysregulation of

SIRT6 has been implicated in numerous diseases, most notably in cancer, making it a

compelling therapeutic target. This technical guide provides an in-depth overview of MDL-800,

including its mechanism of action, synthesis, key experimental data, and detailed protocols for

its use in research settings.
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MDL-800 functions as an allosteric activator of SIRT6.[1][2] It binds to a specific allosteric site

on the SIRT6 enzyme, distinct from the catalytic site, inducing a conformational change that

enhances the enzyme's deacetylase activity.[1][3] This activation leads to the increased

deacetylation of SIRT6 substrates, most notably histone H3 at lysine 9 (H3K9ac) and lysine 56

(H3K56ac).[4] The reduction in these histone acetylation marks is associated with

transcriptional repression of genes involved in cell proliferation and survival.

The activation of SIRT6 by MDL-800 has been shown to increase the binding affinities of both

the acetylated substrate and the NAD⁺ cofactor to the enzyme, thereby increasing its catalytic

efficiency.[5]

Quantitative Data
The following tables summarize the key quantitative data for MDL-800's activity in various

assays.

Table 1: In Vitro Activity

Parameter Value Assay Conditions Reference

EC₅₀ (SIRT6

Activation)
10.3 ± 0.3 µM

Fluor de Lys (FDL)

assay with RHKK-Ac-

AMC peptide

[4]

EC₅₀ (SIRT6

Activation)
11.0 ± 0.3 µM

FDL assay with

RHKK-Ac-AMC

peptide

[4]

Selectivity

>10-fold selective for

SIRT6 over SIRT2,

SIRT5, and SIRT7. No

activity towards

SIRT1, SIRT3, SIRT4,

and HDAC1-11 at

concentrations up to

100 µM.

Cell-free deacetylase

assays
[2][6]

Table 2: Cellular Activity
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Cell Line Assay Parameter Value Reference

BEL-7405

(Hepatocellular

Carcinoma)

Cell Proliferation IC₅₀ 23.3 µM [6]

BEL-7405

(Hepatocellular

Carcinoma)

Histone

Deacetylation
IC₅₀ 23.3 µM [6]

BEL-7405

(Hepatocellular

Carcinoma)

Cell Death EC₅₀ 90.4 µM [2]

NSCLC Cell

Lines (Various)
Cell Proliferation IC₅₀ 21.5 - 34.5 µM [4]

Experimental Protocols
Synthesis of MDL-800
The synthesis of MDL-800 involves a multi-step process as outlined below.

Step 1: Synthesis of Methyl 2-(((5-bromo-4-fluoro-2-methylphenyl)amino)sulfonyl)-5-

nitrobenzoate. To a solution of 5-bromo-4-fluoro-2-methylaniline in pyridine, methyl 2-

(chlorosulfonyl)-5-nitrobenzoate is added at 0 °C. The reaction is stirred at 0 °C for 1 hour

and then at room temperature for 8 hours.[4]

Step 2: Reduction of the Nitro Group. The product from Step 1 is then subjected to a

reduction of the nitro group to an amine.

Step 3: Sulfonylation. The resulting amine is then reacted with 3,5-dichlorobenzenesulfonyl

chloride to yield the final product, MDL-800.

A detailed, step-by-step synthesis protocol with characterization data can be found in the

supplementary information of the original publication by Huang et al., Nature Chemical Biology,

2018.[7][8][9]

SIRT6 Activity Assay (Fluor de Lys Assay)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.caymanchem.com/product/35528/mdl-800
https://www.caymanchem.com/product/35528/mdl-800
https://www.selleckchem.com/products/mdl-800.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC7921659/
https://www.benchchem.com/product/b608947?utm_src=pdf-body
https://www.benchchem.com/product/b608947?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7921659/
https://www.benchchem.com/product/b608947?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/30374165/
https://www.researchgate.net/publication/328581805_Identification_of_a_cellularly_active_SIRT6_allosteric_activator
https://www.apexbt.com/mdl-800.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608947?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This assay measures the deacetylase activity of SIRT6 on a fluorogenic substrate.

Prepare a reaction mixture containing SIRT6 enzyme, the acetylated peptide substrate (e.g.,

RHKK-Ac-AMC), NAD⁺, and MDL-800 at various concentrations in an appropriate assay

buffer.

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

Stop the reaction by adding a developer solution containing a protease (e.g., trypsin) and a

SIRT6 inhibitor (e.g., nicotinamide). The developer cleaves the deacetylated peptide,

releasing a fluorescent signal.

Measure the fluorescence intensity using a microplate reader at the appropriate excitation

and emission wavelengths.

Calculate the EC₅₀ value by plotting the fluorescence intensity against the concentration of

MDL-800.

Cell Proliferation Assay (CCK-8 or MTT)
This assay determines the effect of MDL-800 on the proliferation of cancer cells.

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Treat the cells with various concentrations of MDL-800 or a vehicle control (e.g., DMSO).

Incubate the cells for a specified period (e.g., 48-72 hours).

Add CCK-8 or MTT reagent to each well and incubate for 1-4 hours.

Measure the absorbance at the appropriate wavelength using a microplate reader.

Calculate the cell viability as a percentage of the vehicle-treated control and determine the

IC₅₀ value.

Western Blotting for Histone Acetylation
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This technique is used to assess the effect of MDL-800 on the acetylation status of SIRT6

substrates.

Treat cells with MDL-800 at various concentrations for a specified time.

Lyse the cells and extract total protein or histone proteins.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-

H3K9ac, anti-H3K56ac) and a loading control (e.g., anti-Histone H3, anti-β-actin).

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an

imaging system.

In Vivo Xenograft Tumor Model
This model is used to evaluate the anti-tumor efficacy of MDL-800 in a living organism.

Implant cancer cells (e.g., BEL-7405 or NSCLC cell lines) subcutaneously into the flank of

immunocompromised mice (e.g., nude mice).

Allow the tumors to grow to a palpable size.

Randomly assign the mice to treatment groups (vehicle control and MDL-800 at various

doses).

Administer MDL-800 or vehicle to the mice via an appropriate route (e.g., intraperitoneal

injection) on a defined schedule.

Measure tumor volume and body weight regularly throughout the study.
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At the end of the study, euthanize the mice and excise the tumors for weight measurement

and further analysis (e.g., western blotting, immunohistochemistry).

Signaling Pathways and Visualizations
MDL-800, through its activation of SIRT6, modulates several key signaling pathways involved

in cancer progression.

SIRT6-Mediated Cell Cycle Arrest
MDL-800 treatment leads to the activation of SIRT6, which in turn deacetylates H3K9 and

H3K56. This epigenetic modification results in the transcriptional repression of genes crucial for

cell cycle progression, leading to an arrest in the G0/G1 phase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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